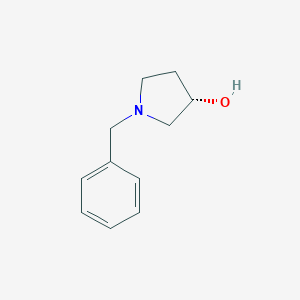

(S)-1-Benzyl-3-pyrrolidinol

Overview

Description

Synthesis Analysis

The synthesis of (S)-1-Benzyl-3-pyrrolidinol involves several steps starting from basic building blocks like L-malic acid and benzylamine. An improved synthesis method described by Qiu, Wei, and Lu (2011) involves a melting reaction of L-malic acid and benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2, 5-dione, followed by reduction with sodium borohydride-iodine in tetrahydrofuran to yield the target compound (Qiu, Wei, & Lu, 2011).

properties

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

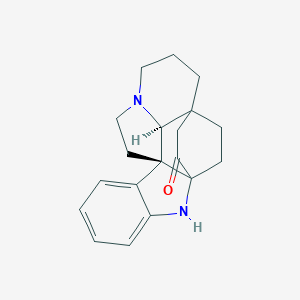

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthesis route for (S)-1-Benzyl-3-pyrrolidinol according to the research?

A1: The research highlights an improved synthesis route for (S)-1-Benzyl-3-pyrrolidinol starting from L-malic acid and benzylamine. The key improvement is the use of a melting reaction to synthesize the intermediate, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without any solvent [, ]. This method offers advantages in terms of efficiency and environmental friendliness. Subsequent reduction of the intermediate using sodium borohydride-iodine in tetrahydrofuran yields the target compound [, ].

Q2: What insights into the reduction mechanism of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione were gained through IR spectroscopy?

A2: IR spectroscopy played a crucial role in elucidating the reduction mechanism. The study revealed that borane, generated in situ from sodium borohydride and iodine, interacts with the starting material in two ways: * Conjugation with the carbonyl group: This forms a four-membered ring intermediate. * Conjugation with the nitrogen atom.

Q3: Has (S)-1-Benzyl-3-pyrrolidinol been explored for any specific applications?

A3: While the provided research primarily focuses on the synthesis and characterization of (S)-1-Benzyl-3-pyrrolidinol, one study explores its application in developing a liposomal nanodrug delivery system for Norcantharidin (NCTD) []. The researchers synthesized a novel NCTD derivative by conjugating it with (S)-1-Benzyl-3-pyrrolidinol. This derivative was successfully encapsulated in liposomes, exhibiting high encapsulation efficiency and drug loading []. This approach aimed to improve NCTD's tumor accumulation and reduce its inherent irritation, suggesting potential applications in cancer therapy.

Q4: What spectroscopic data is available for (S)-1-Benzyl-3-pyrrolidinol and the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?

A4: The research provides information on the following spectroscopic data:

- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Characterized using ¹H NMR, IR spectroscopy, and specific rotation measurements [].

- (S)-1-Benzyl-3-pyrrolidinol: Characterized using IR spectroscopy [].

- (S)-1-Benzyl-3-pyrrolidinol-borane complex (intermediate): Characterized using IR, ¹H NMR, ¹¹B NMR, and MS spectroscopy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)